5-amino-2-chloro-N-(2-methylpropyl)benzamide

Regioisomerism Synthetic Intermediate Benzamide Derivatives

Replace generic benzamides that fail due to regioisomer reactivity differences. This 2-chloro-5-amino substitution pattern paired with an N-isobutyl side chain enables orthogonal amide coupling and cross-coupling strategies unavailable with des-isobutyl or regioisomer analogs. • Distinct LogP 2.308 for cell-permeable probe design vs more polar des-isobutyl form • 5-amino group selectively functionalized without affecting 2-chloro for Pd-catalyzed diversification • MW 226.70 within drug-like space; avoids steric hindrance of ortho-amino regioisomers

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 926256-91-9
Cat. No. B3306331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-chloro-N-(2-methylpropyl)benzamide
CAS926256-91-9
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15)
InChIKeyBBJSEBCVTSKMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile of 5-Amino-2-chloro-N-(2-methylpropyl)benzamide


5-Amino-2-chloro-N-(2-methylpropyl)benzamide (CAS 926256-91-9), also referred to as 5-amino-2-chloro-N-isobutylbenzamide, is a substituted benzamide derivative with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and chemical biology research . The compound features a 2-chloro-5-amino substitution pattern on the benzamide core and an N-isobutyl side chain, which confers specific physicochemical and reactivity profiles that differentiate it from its regioisomer and other benzamide analogs .

Synthetic intermediate & building block for medicinal chemistry Workflow context
Distinct 2-chloro-5-amino substitution enables orthogonal reactivity Synthetic handle selection
N-isobutyl side chain modulates lipophilicity and steric profile Physicochemical fit

Why Generic Benzamide Analogs Are Not Suitable Substitutes


Substitution of 5-amino-2-chloro-N-(2-methylpropyl)benzamide with its regioisomer (2-amino-5-chloro-N-isobutylbenzamide) or des-isobutyl analog (5-amino-2-chlorobenzamide) is not scientifically equivalent. Regioisomers exhibit distinct reactivity and binding orientations due to the different positioning of the amino and chloro substituents . Furthermore, the N-isobutyl group significantly alters lipophilicity and steric bulk compared to unsubstituted benzamides, directly impacting solubility, metabolic stability, and target engagement in downstream applications . Empirical vendor data confirm differences in calculated LogP values and synthetic availability, underscoring that this specific substitution pattern is a critical determinant of function in both synthetic and biological contexts .

Regioisomer mismatch
Reversed amino/chloro positions may shift reactivity and binding orientation. 2-amino-5-chloro analog is not a direct replacement.
Des-isobutyl analog differs
Lack of N-isobutyl group may significantly reduce lipophilicity and alter solubility, membrane partitioning, and metabolic profile.
Generic benzamide substitution
Unsubstituted or differently substituted benzamides lack the 2-chloro-5-amino pattern; synthetic utility and target engagement may not transfer.

Evidence-Based Differentiation from Closest Analogs


Regioisomeric Substitution Pattern Comparison

5-Amino-2-chloro-N-(2-methylpropyl)benzamide (CAS 926256-91-9) and its regioisomer 2-amino-5-chloro-N-isobutylbenzamide (CAS 34810-93-0) possess identical molecular formulas (C11H15ClN2O) and molecular weights (226.70 g/mol) but differ in the position of the amino and chloro substituents . This regioisomeric distinction is critical: the target compound bears the amino group at the 5-position and chloro at the 2-position, whereas the regioisomer reverses this substitution pattern. In synthetic applications, this positional difference dictates distinct reactivity in cross-coupling and nucleophilic aromatic substitution reactions. Procurement of the correct regioisomer is essential, as the two compounds are not interchangeable in any reaction sequence or biological assay targeting a specific binding orientation.

Regioisomer Comparison
Head-to-head
5-NH2, 2-Cl vs 2-NH2, 5-Cl
Positional difference alters reactivity; not interchangeable in synthesis or binding assays.
Vendor specifications confirm distinct regioisomers (same MW 226.70).
Regioisomerism Synthetic Intermediate Benzamide Derivatives

Lipophilicity Comparison vs. Des-Isobutyl Analog

The N-isobutyl substituent of 5-amino-2-chloro-N-(2-methylpropyl)benzamide confers significantly increased lipophilicity compared to its des-isobutyl analog 5-amino-2-chlorobenzamide (CAS 111362-50-6). The target compound has a calculated LogP of 2.308 , while 5-amino-2-chlorobenzamide lacks the N-alkyl group, resulting in a markedly lower LogP (estimated ~0.5-1.0 based on structural analogs) . This difference in lipophilicity directly impacts solubility in organic solvents, membrane permeability in cell-based assays, and metabolic stability in in vivo models.

Lipophilicity (LogP)
Class-level
2.308LogP
Higher lipophilicity than des-isobutyl analog; supports membrane partitioning assessment.
Comparator LogP estimated ~0.5–1.0; calculated property.
Lipophilicity Physicochemical Properties Drug Design

Commercial Availability and Purity Benchmarking

Both 5-amino-2-chloro-N-(2-methylpropyl)benzamide (target) and its regioisomer 2-amino-5-chloro-N-isobutylbenzamide are commercially available at 95% purity . However, the target compound is offered by a different set of vendors (e.g., Leyan, AKSci, CymitQuimica) and may have distinct lead times and pricing structures compared to the more widely available regioisomer (e.g., Sigma-Aldrich). At Leyan, the target compound (CAS 926256-91-9) is priced at approximately ¥? for 1g and ¥? for 5g, while the regioisomer (CAS 34810-93-0) is priced at ¥? for 1g and ¥? for 5g . This differential availability necessitates careful sourcing to ensure the correct regioisomer is procured.

Commercial Profile
Supporting evidence
95% purity; distinct vendor sets
Procurement requires identity verification; regioisomer availability differs.
Pricing and lead times may vary between vendors.
Procurement Supply Chain Chemical Sourcing

Synthetic Utility as a Versatile Building Block

The 5-amino-2-chloro substitution pattern provides two distinct synthetic handles: a primary aromatic amine (at the 5-position) suitable for amide bond formation, sulfonylation, or diazotization; and an aryl chloride (at the 2-position) amenable to Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions . In contrast, the regioisomer 2-amino-5-chloro-N-isobutylbenzamide places the amino group ortho to the amide, which can introduce steric hindrance and alter reactivity in coupling reactions . This differential orthogonality makes the target compound a preferred scaffold for parallel library synthesis where sequential functionalization is required.

Synthetic Orthogonality
Class-level
5-NH2 and 2-Cl handles
Enables sequential functionalization; regioisomer orthogonality differs.
Amino group meta to amide reduces steric hindrance vs. ortho arrangement.
Building Block Medicinal Chemistry Parallel Synthesis

Recommended Application Scenarios Based on Evidence


Scaffold for Targeted Library Synthesis

The distinct 5-amino-2-chloro substitution pattern and N-isobutyl side chain provide a versatile scaffold for generating focused libraries of benzamide derivatives. The orthogonally positioned amino and chloro groups allow for sequential diversification via amide coupling and cross-coupling chemistry, respectively . This specific regioisomer is essential when the target binding orientation requires a 5-amino group and a 2-chloro substituent; use of the regioisomer would alter the pharmacophore geometry .

Probe Development with Defined Lipophilicity

With a calculated LogP of 2.308, this compound offers a defined level of lipophilicity suitable for cell-permeable probe design . Compared to the more polar des-isobutyl analog (5-amino-2-chlorobenzamide), the N-isobutyl group enhances membrane permeability while maintaining a molecular weight (226.70 g/mol) within favorable drug-like space . This property profile is advantageous for developing chemical probes targeting intracellular proteins.

Building Block for Orthogonal Functionalization

The presence of both an aromatic amine and an aryl chloride on the benzamide core enables orthogonal functionalization strategies. The 5-amino group can be selectively functionalized under mild conditions without affecting the 2-chloro substituent, which can later participate in palladium-catalyzed cross-couplings . This reactivity profile distinguishes it from its regioisomer, where the amino group is ortho to the amide and may introduce steric hindrance .

Application
Selection Property
Validation Focus
Targeted library synthesis
Orthogonal 5-amino and 2-chloro handles
Regioisomer identity and functional group reactivity
Cell-permeable probe design
Defined lipophilicity (LogP context)
Membrane permeability assessment
Orthogonal functionalization
Distinct synthetic handles (amine & aryl chloride)
Sequential coupling compatibility
Quote Request

Request a Quote for 5-amino-2-chloro-N-(2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.